
8-Hydroxyguanine
Vue d'ensemble
Description
8-Hydroxyguanine (8-OHGua), also known as 8-oxo-7,8-dihydroguanine, is a major oxidative DNA lesion formed when reactive oxygen species (ROS) attack guanine at the C8 position . This modification destabilizes the DNA helix and induces mutations during replication, particularly G→T transversions and A→C substitutions, which are strongly linked to carcinogenesis . Elevated levels of 8-OHGua have been observed in various cancers, including colorectal and liver cancers, where oxidative stress is a key driver of genomic instability .
The repair of 8-OHGua is primarily mediated by the 8-oxoguanine DNA glycosylase 1 (OGG1) enzyme, which excises the damaged base via the base excision repair (BER) pathway . Deficiencies in OGG1 activity, as seen in Ogg1-knockout mice, result in persistent 8-OHGua accumulation, underscoring its role in mutagenesis and cancer progression . Beyond DNA, 8-OHGua also forms in RNA under oxidative stress, serving as a biomarker for RNA damage in conditions like colorectal cancer .
Méthodes De Préparation
Chemical Synthesis of 8-Hydroxyguanine Derivatives
Phosphoramidite Synthesis for Oligonucleotide Incorporation
The phosphoramidite approach enables site-specific incorporation of this compound into oligonucleotides, which is essential for studying its base-pairing behavior and repair kinetics. Kawai et al. developed a protocol using O⁶- and N²-bisdiphenylcarbamoyl-protected 8-oxoguanosine as a precursor . The synthesis involves:
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Protection of guanosine : Guanosine is treated with diphenylcarbamoyl chloride under anhydrous conditions to protect the O⁶ and N² positions, preventing undesired side reactions during phosphorylation.
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Phosphitylation : The protected nucleoside reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N-methylimidazole to yield the phosphoramidite derivative.
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Deprotection and purification : After solid-phase oligonucleotide synthesis, the bisdiphenylcarbamoyl groups are removed using 28% aqueous ammonia at 55°C for 24 hours .
This method achieves >90% coupling efficiency in RNA synthesis, as confirmed by MALDI-TOF mass spectrometry .
N²-Dimethylaminomethylene Protection Strategy
An alternative route employs N²-(N,N-dimethylaminomethylene) protection to enhance stability during oligonucleotide synthesis . Key steps include:
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Selective protection : this compound is treated with N,N-dimethylformamide dimethyl acetal to form the N²-protected derivative.
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Phosphoramidite preparation : The protected nucleoside undergoes phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
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Oligonucleotide assembly : Incorporation into DNA strands using automated solid-phase synthesis, followed by deprotection with concentrated ammonia .
Thermal denaturation studies of oligonucleotides containing 8-OH-Gua reveal destabilization of duplexes, with ΔTₘ values of −8°C to −12°C compared to unmodified controls .
Table 1: Comparative Yields of this compound Phosphoramidites
Method | Protecting Groups | Yield (%) | Purity (HPLC) |
---|---|---|---|
Bisdiphenylcarbamoyl | O⁶, N² | 78 | >95% |
Dimethylaminomethylene | N² | 85 | 93% |
Enzymatic Preparation via Oxidative Damage Induction
In Vitro Oxidation of Guanine in DNA
This compound can be generated by treating DNA with reactive oxygen species (ROS). A standardized protocol involves:
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DNA treatment : Incubate DNA (1 mg/mL) with 10 mM H₂O₂ and 100 μM FeSO₄ in 10 mM Tris-HCl (pH 7.4) at 37°C for 1 hour .
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Enzymatic digestion : Digest oxidized DNA with nuclease P1 (8 U/mL) and alkaline phosphatase (2 U/mL) to release nucleosides .
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Quantification : Analyze 8-OH-dG levels via HPLC-ECD, with a detection limit of 0.1 ng/mL .
This method produces 8-OH-Gua at a ratio of 1–5 lesions per 10⁶ guanines, depending on oxidative conditions .
Incorporation of 8-OH-dGTP into DNA
DNA polymerases can misincorporate 8-hydroxy-2'-deoxyguanosine triphosphate (8-OH-dGTP) during replication:
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Substrate preparation : Synthesize 8-OH-dGTP via enzymatic phosphorylation of 8-hydroxydeoxyguanosine using nucleoside diphosphate kinase .
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Primer extension assays : Use E. coli DNA polymerase I to incorporate 8-OH-dGTP into M13mp2 phage DNA, resulting in A→C and G→T mutations at frequencies of 16% and 0.7%, respectively .
Isolation and Quantification from Biological Samples
DNA Extraction and Hydrolysis
Isolation of this compound from tissues requires meticulous handling to prevent artifactual oxidation:
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Tissue homogenization : Homogenize 50 mg of liver tissue in lysis buffer (1% SDS, 10 mM EDTA) using a Teflon-glass homogenizer .
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DNA isolation : Purify DNA via sodium iodide density gradient centrifugation (DNA Extraction WB Kit, Wako Pure Chemical) .
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Enzymatic digestion : Digest DNA with nuclease P1 (20 U/mg DNA) and alkaline phosphatase (5 U/mg DNA) at 37°C for 2 hours .
Chromatographic Analysis
HPLC-ECD systems are preferred for sensitive detection:
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Mobile phase : 10 mM NaH₂PO₄, 8% methanol, 0.13 mM Na₂EDTA, pH 4.5 .
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Detection : Electrochemical detector at +550 mV, UV detector at 254 nm .
Urinary 8-OH-Gua levels in mice range from 50–200 pmol/mL under basal conditions, increasing 2–3 fold after oxidative stress .
Table 2: Recovery Rates of this compound from Biological Matrices
Challenges and Artifact Prevention
Artifactual oxidation during sample preparation remains a major hurdle. Key mitigation strategies include:
Analyse Des Réactions Chimiques
Types de réactions : La 8-Hydroxyguanine subit principalement des réactions d’oxydation. Elle peut également participer à des mécanismes de réparation par excision de base dans les cellules, où elle est reconnue et excisée par des ADN glycosylases spécifiques .
Réactifs et conditions courants :
Oxydation : radicaux hydroxyles générés par des réactifs de type Fenton.
Réparation par excision de base : des ADN glycosylases telles que OGG1 (8-oxoguanine ADN glycosylase) reconnaissent et excisent la this compound de l’ADN.
Principaux produits formés :
Oxydation : Formation de this compound à partir de la guanine.
Réparation par excision de base : Élimination de la this compound de l’ADN, conduisant à la formation d’un site apurinique/apyrimidinique (AP).
4. Applications de la recherche scientifique
La this compound est largement utilisée comme biomarqueur du stress oxydatif dans divers domaines scientifiques :
Chimie : Étude des mécanismes de dommages oxydatifs et de réparation de l’ADN.
Biologie : Investigation du rôle du stress oxydatif dans les processus cellulaires et le vieillissement.
Médecine : Évaluation du risque de maladies telles que le cancer, où les dommages oxydatifs de l’ADN sont un facteur contributif.
Industrie : Développement de tests et d’outils de diagnostic pour mesurer les niveaux de stress oxydatif dans les échantillons biologiques
Applications De Recherche Scientifique
Biomarker for Oxidative Stress
8-OH-G is widely recognized as a marker for oxidative DNA damage. It is produced when guanine residues in DNA are modified by reactive oxygen species (ROS). Elevated levels of 8-OH-G in biological fluids such as urine and serum have been correlated with various diseases, particularly cancer and diabetes.
Case Study: Cancer Patients
A study demonstrated that levels of 8-hydroxyguanine in urine were significantly higher in cancer patients compared to healthy controls, suggesting its role as a potential biomarker for cancer progression and oxidative stress associated with tumor development . The study employed high-performance liquid chromatography and mass spectrometry to quantify 8-OH-G levels, finding a 50% increase in cancer patients.
Data Table: Levels of 8-OH-G in Urine
Group | Average 8-OH-G Level (ng/mL) |
---|---|
Healthy Controls | 15 |
Cancer Patients | 22.5 |
Role in Carcinogenesis
The presence of 8-OH-G in DNA is implicated in mutagenesis and cancer development. Its accumulation can lead to mutations if not repaired effectively by DNA repair mechanisms, particularly the base excision repair pathway involving OGG1 (8-oxoguanine DNA glycosylase).
Case Study: OGG1 Knockout Mice
Research involving OGG1 knockout mice showed that these mice exhibited significantly higher levels of 8-OH-G following exposure to oxidative agents like potassium bromate (KBrO₃). The mutation frequency was also higher in these mice, indicating that the inability to repair 8-OH-G contributes to carcinogenesis .
Data Table: Mutation Frequencies in Mice
Mouse Genotype | Mutation Frequency (gpt gene) |
---|---|
OGG1 (+/+) | 0.003 |
OGG1 (-/-) | 0.21 |
Epigenetic Modifications
Beyond its role as a marker for oxidative stress, 8-OH-G has been identified as an epigenetic modifier that can influence gene expression. It can affect transcriptional regulatory elements and alter RNA interactions.
Research Findings
Studies have shown that 8-OH-G can modify the structure of RNA, leading to changes in posttranscriptional regulation. This highlights its dual role not only as a marker of damage but also as an active participant in gene regulation processes under oxidative stress conditions .
Applications in Environmental Health
This compound is also utilized in environmental studies to assess the impact of pollutants on DNA integrity. It serves as an indicator of exposure to environmental toxins that generate ROS.
Case Study: Diesel Exhaust Particles (DEP)
Research on the effects of diesel exhaust particles revealed a marked increase in 8-OH-G levels in rat lung DNA shortly after exposure, correlating with increased oxidative stress markers . This finding underscores the utility of 8-OH-G as a biomarker for environmental exposure assessment.
Mécanisme D'action
La 8-Hydroxyguanine exerce ses effets principalement par son incorporation dans l’ADN et l’ARN, où elle peut provoquer des mutations pendant la réplication. La présence de this compound dans l’ADN peut conduire à un appariement erroné avec l’adénine, entraînant des transversions G à T. Ce potentiel mutagène est atténué par la voie de réparation par excision de base, où des ADN glycosylases telles que OGG1 reconnaissent et éliminent la this compound, empêchant les mutations .
Composés similaires :
8-Hydroxy-2’-désoxyguanosine : Un autre marqueur de dommages oxydatifs de l’ADN, souvent utilisé de manière interchangeable avec la this compound dans les études.
8-Hydroxyguanosine : La forme ribonucléoside de la this compound, utilisée comme marqueur des dommages oxydatifs de l’ARN
Unicité : La this compound est unique en sa capacité à servir de biomarqueur des dommages oxydatifs de l’ADN et de l’ARN. Sa formation et ses mécanismes de réparation sont bien caractérisés, ce qui en fait un outil précieux pour étudier le stress oxydatif et ses implications dans diverses maladies .
Comparaison Avec Des Composés Similaires
8-Hydroxy-2'-Deoxyguanosine (8-OHdG)
Structural Differences :
- 8-OHdG is the deoxyribonucleoside form of 8-OHGua, where the oxidized guanine is linked to a deoxyribose sugar in DNA.
Biomarker Utility :
- 8-OHdG is widely used to measure oxidative DNA damage in biological fluids (e.g., urine, blood). It correlates with cardiovascular disease (CVD), genotoxicity from environmental toxins, and aging .
- Analytical methods for 8-OHdG detection vary in sensitivity and speed. For example, a novel "Rei Technology" method achieves a 7-minute analysis time with a low limit of detection (LOD), outperforming traditional techniques requiring >10 minutes .
Mutagenicity :
- Like 8-OHGua, 8-OHdG in DNA causes G→T transversions during replication. However, its role in RNA oxidation is less studied compared to 8-OHGua .
8-Hydroxyguanosine (8-OHGuo)
Structural Differences :
- 8-OHGuo is the ribonucleoside form of 8-OHGua, found in RNA.
Biomarker Utility :
- Elevated urinary 8-OHGuo levels indicate RNA oxidation, as observed in gastric mucosa under oxidative stress . However, it is less frequently studied than 8-OHGua or 8-OHdG.
8-Oxo-7,8-Dihydro-2'-Deoxyguanosine (8-oxodG)
Note: 8-oxodG is chemically identical to 8-OHdG, differing only in nomenclature. Both terms refer to the same lesion in DNA .
Comparative Biomarker Efficacy
- Urinary 8-OHGua vs. 8-OHdG : In a study comparing oxidative stress markers across species, 8-OHGua showed a stronger correlation with species-specific metabolic rates than 8-OHdG, suggesting it may better reflect systemic oxidative damage .
- RNA vs. DNA Damage : 8-OHGua in RNA (e.g., 8-OHGuo) is elevated in colorectal cancer patients post-surgery, while 8-OHdG in DNA is more associated with aging and environmental toxin exposure .
Key Data Tables
Table 1: Structural and Functional Comparison of Oxidative Lesions
Table 2: Analytical Methods for 8-OHdG Detection
Activité Biologique
8-Hydroxyguanine (8-OH-Gua), also known as 8-oxoguanine, is a significant oxidative DNA lesion that arises from the reaction of guanine with reactive oxygen species (ROS). This compound plays a critical role in mutagenesis and has been implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its formation, repair mechanisms, and implications in disease.
Formation of this compound
This compound is primarily formed through oxidative damage to DNA. It can result from exposure to environmental factors such as ionizing radiation, tobacco smoke, and certain carcinogens. The production of 8-OH-Gua is a marker for oxidative stress and is often used to assess the extent of DNA damage in various biological systems .
Repair Mechanisms
The repair of this compound is crucial for maintaining genomic stability. Several key enzymes are involved in its repair:
- OGG1 (8-oxoguanine DNA glycosylase 1) : This enzyme recognizes and excises 8-OH-Gua from DNA, initiating base excision repair (BER) pathways.
- MTH1 (MutT homolog 1) : This enzyme prevents the incorporation of oxidized nucleotides into DNA by hydrolyzing 8-oxo-dGTP .
The efficiency of these repair mechanisms can vary depending on the cellular context and the presence of oxidative stressors. For instance, studies have shown that exposure to crocidolite asbestos increases both the formation of 8-OH-Gua and the expression of OGG1, indicating an adaptive response to oxidative damage .
Mutagenesis
The presence of this compound in DNA can lead to mutations. Specifically, it is known to cause G > T transversions during DNA replication due to mispairing with adenine. This mutagenic potential is linked to various cancers, as increased levels of 8-OH-Gua have been observed in tumor tissues compared to normal tissues .
Neurodegenerative Diseases
Research has also implicated this compound in neurodegenerative diseases such as Alzheimer's disease. Elevated levels of this oxidative lesion have been associated with neuronal cell death and cognitive decline . The accumulation of 8-OH-Gua may disrupt normal cellular functions and contribute to the pathogenesis of these diseases.
Case Studies
Case Study 1: Asbestos Exposure and Lung Carcinogenesis
In a study examining pulmonary type-II-like epithelial cells exposed to crocidolite asbestos, researchers found that exposure led to significant increases in 8-OH-Gua levels. The repair enzyme activity peaked at 18 hours post-exposure but declined thereafter, suggesting a temporary adaptive response followed by potential genomic instability due to unresolved damage .
Case Study 2: Ionizing Radiation
Research has shown that ionizing radiation induces high levels of this compound in various tissues. For example, mice exposed to radiation exhibited a marked increase in mutation frequency correlated with elevated levels of this lesion. The study highlighted the role of OGG1 in mitigating these effects through efficient repair mechanisms .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary mutagenic mechanisms of 8-hydroxyguanine (8-OHGua) in DNA, and how can these be experimentally validated?
- Answer : 8-OHGua induces G-to-T and A-to-C transversions due to its altered base-pairing properties. During replication, 8-OHGua can mispair with adenine or thymine instead of cytosine. To validate this, researchers use site-directed mutagenesis to introduce 8-OHGua into specific DNA sequences, followed by bacterial transformation (e.g., bacteriophage plaque assays) to quantify mutation frequencies . In vitro assays with DNA polymerases (e.g., Klenow fragment) and modified nucleotides (e.g., 8-oxodGTP) further confirm misincorporation patterns .
Q. What methodologies are commonly employed to quantify this compound in biological samples?
- Answer :
- HPLC with electrochemical detection (HPLC-ECD) : Separates 8-OHGua from hydrolyzed DNA/RNA, with sensitivity down to femtomole levels. Requires rigorous sample deproteinization and antioxidant buffers to prevent artifactual oxidation .
- LC-MS/MS : Offers higher specificity and can distinguish 8-OHGua from its nucleoside forms (e.g., 8-OHdG). Isotope dilution with labeled internal standards (e.g., -8-OHdG) improves accuracy .
- Immunoassays (ELISA) : Use monoclonal antibodies (e.g., clone 15A3) for high-throughput screening. However, cross-reactivity with structurally similar molecules necessitates validation via spike-recovery experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported levels of this compound across studies, particularly in neurodegenerative disease models?
- Answer : Contradictions often arise from:
- Sample preparation : Artifactual oxidation during DNA extraction (e.g., phenol-based methods). Use chelating agents (e.g., deferoxamine) and anaerobic conditions .
- Detection specificity : LC-MS/MS avoids antibody cross-reactivity issues seen in ELISA .
- Data normalization : Report 8-OHGua levels relative to total guanine or creatinine (for urine). In Alzheimer’s studies, the ratio of DNA-bound to free 8-OHGua in cerebrospinal fluid improves diagnostic specificity .
Q. What experimental strategies are recommended for investigating the role of this compound repair enzymes, such as OGG1, in mitigating oxidative DNA damage?
- Answer :
- OGG1 knockout models : Compare 8-OHGua accumulation and mutation rates in Ogg1 vs. wild-type mice exposed to oxidative stressors (e.g., ) .
- In vitro glycosylase assays : Use -labeled DNA duplexes containing 8-OHGua to measure OGG1 excision activity. Include controls with abasic sites to confirm specificity .
- siRNA knockdown : Transient suppression of OGG1 in cell lines (e.g., HEK293) combined with comet assays quantifies unrepaired DNA strand breaks .
Q. How should in vivo models be designed to assess the carcinogenic potential of this compound while controlling for confounding factors?
- Answer :
- Carcinogen exposure : Administer potassium bromate (KBrO), a renal carcinogen that selectively induces 8-OHGua in kidney DNA, to rats. Compare with non-carcinogenic oxidants (e.g., NaClO) as negative controls .
- Repair-deficient models : Use Ogg1 mice to amplify 8-OHGua’s mutagenic effects. Monitor tumor incidence via histopathology and mutation spectra via whole-exome sequencing .
- Inflammation controls : Co-administer anti-inflammatory agents (e.g., dexamethasone) to isolate ROS-specific effects from inflammatory bystander damage .
Q. Methodological Considerations
- Artifact prevention : Avoid metal-catalyzed oxidation during DNA isolation by including EDTA and desferrioxamine .
- Enzymatic validation : Confirm 8-OHGua repair activity using FPG protein (formamidopyrimidine DNA glycosylase), which cleaves 8-OHGua-containing DNA with high specificity .
- Data reporting : Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for oxidative damage studies, including full protocols for sample processing and instrument parameters .
Propriétés
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFIVUFZRGQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204673 | |
Record name | 8-Hydroxyguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxyguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5614-64-2 | |
Record name | 8-Oxoguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5614-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-Hydroxyguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5614-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22720 | |
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Record name | 8-Hydroxyguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopurine-6,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 8-HYDROXYGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WDN6HY4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 8-Hydroxyguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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